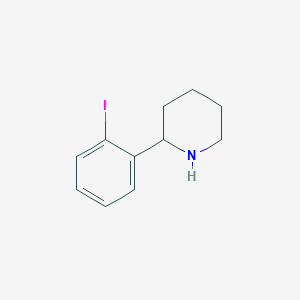
Phosphonic acid, pentyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, pentyl-, dimethyl ester is an organophosphorus compound with the molecular formula C7H17O3P It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, pentyl-, dimethyl ester can be synthesized through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphonate with an organic halide in the presence of a catalyst. This method is advantageous due to its high efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using the Michaelis–Arbuzov reaction. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, pentyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into different phosphine compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, pentyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phosphonic acid, pentyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which influences its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, pentyl-, dimethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, dipentyl ester
- Phosphonic acid, ethyl-, dimethyl ester
- Phosphonic acid, butyl-, dimethyl ester
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
6619-48-3 |
|---|---|
Molekularformel |
C7H17O3P |
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylpentane |
InChI |
InChI=1S/C7H17O3P/c1-4-5-6-7-11(8,9-2)10-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
NLCLYOZJGRLMCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



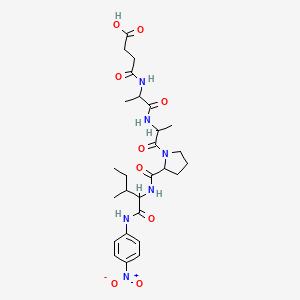


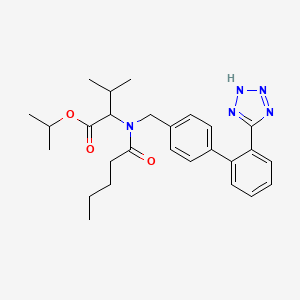
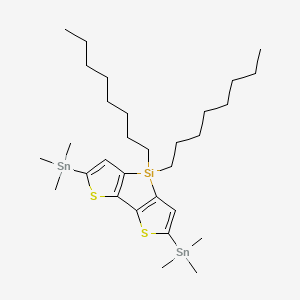



![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)
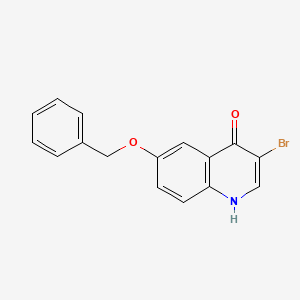
![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)

